![molecular formula C4H10N2O2S B6598008 N-cyclopropyl-N-methylaminosulfonamide CAS No. 372136-81-7](/img/structure/B6598008.png)
N-cyclopropyl-N-methylaminosulfonamide
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Overview
Description
N-cyclopropyl-N-methylaminosulfonamide, or CMAS, is an organic compound commonly used in laboratory experiments. It is a cyclic amide and is composed of a sulfonamide group and a cyclopropylmethyl group. CMAS has a wide range of uses in scientific research, from biochemical and physiological studies to synthesis of other compounds. It is also used in pharmaceuticals, as a precursor to drugs and other compounds.
Scientific Research Applications
Synthesis of Organosulfur Compounds
Sulfonimidates, a type of organosulfur compound, have been synthesized using sulfur reagents. These compounds have seen a resurgence in interest as intermediates to access other important organosulfur compounds . “n-Cyclopropyl-n-methylaminosulfonamide” could potentially be used in the synthesis of these compounds.
Precursors for Polymers
Sulfonimidates have been utilized as precursors for polymers . Given its chemical structure, “n-Cyclopropyl-n-methylaminosulfonamide” could potentially be used in the synthesis of new types of polymers.
Drug Candidates
Sulfoximine and sulfonimidamide drug candidates have been synthesized using sulfonimidates . “n-Cyclopropyl-n-methylaminosulfonamide” could potentially be used in the development of new drug candidates.
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . “n-Cyclopropyl-n-methylaminosulfonamide” could potentially be used as an alkyl transfer reagent in various chemical reactions.
Cycloaddition Reactions
Cyclopropane derivatives have been widely used in cycloaddition reactions, which are a prevailing synthetic tool for the construction of valuable cyclic, polycyclic, and heterocyclic skeletons . “n-Cyclopropyl-n-methylaminosulfonamide” could potentially be used in these types of reactions.
Asymmetric Synthesis
The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . “n-Cyclopropyl-n-methylaminosulfonamide” could potentially be used in asymmetric synthesis.
Mechanism of Action
Target of Action
N-Cyclopropyl-N-methylaminosulfonamide, a sulfonamide derivative, primarily targets the NLRP3 inflammasome and succinate dehydrogenase (SDH) . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . SDH, also known as complex II in the mitochondrial respiration chain, is a functional part of the tricarboxylic cycle and linked to the mitochondrial electron transport chain .
Mode of Action
Sulfonamides, including N-Cyclopropyl-N-methylaminosulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, the immediate precursor of folic acid . This results in a bacteriostatic effect, as it inhibits bacterial multiplication by preventing the synthesis of folic acid .
Biochemical Pathways
The cyclopropane moiety in N-Cyclopropyl-N-methylaminosulfonamide is involved in various biochemical pathways. Enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The inhibition of the NLRP3 inflammasome by N-Cyclopropyl-N-methylaminosulfonamide can potentially reduce the secretion of potent inflammatory mediators . This could have implications for the treatment of neuroinflammatory diseases, as the NLRP3 inflammasome is associated with the pathogenesis of many common neurodegenerative diseases .
properties
IUPAC Name |
[methyl(sulfamoyl)amino]cyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c1-6(4-2-3-4)9(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWHKRVHQDTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Cyclopropyl-n-methylaminosulfonamide | |
CAS RN |
372136-81-7 |
Source
|
Record name | N-cyclopropyl-N-methylaminosulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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